Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a fluorinated aromatic ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between the aromatic ring and the piperidine ring . This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorinated aromatic ring and the piperidine moiety play crucial roles in binding to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-fluoro-3-methylphenyl)-3-formyl-1-pyrrolidinecarboxylate
- N-tert-butyl derivatives with 4-fluorophenyl substituents
Uniqueness
Tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring, fluorinated aromatic ring, and tert-butyl ester group imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C17H22FNO3 |
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Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 4-(4-fluoro-3-methylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-11-9-12(5-6-14(11)18)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
InChI Key |
ZSHWWVHRTOSKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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